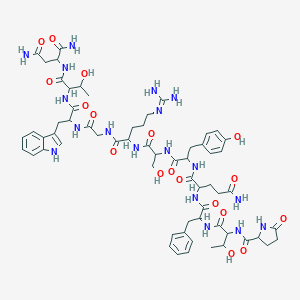

Corazonin

Description

Propriétés

Numéro CAS |

122984-73-0 |

|---|---|

Formule moléculaire |

C62H84N18O18 |

Poids moléculaire |

1369.4 g/mol |

Nom IUPAC |

N-[1-[[1-[[1-[[2-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[2-[[3-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |

InChI |

InChI=1S/C62H84N18O18/c1-30(82)50(60(97)75-41(52(65)89)26-47(64)86)80-58(95)44(25-34-27-69-37-12-7-6-11-36(34)37)72-49(88)28-70-53(90)38(13-8-22-68-62(66)67)73-59(96)45(29-81)78-57(94)42(24-33-14-16-35(84)17-15-33)76-54(91)40(18-20-46(63)85)74-56(93)43(23-32-9-4-3-5-10-32)77-61(98)51(31(2)83)79-55(92)39-19-21-48(87)71-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,69,81-84H,8,13,18-26,28-29H2,1-2H3,(H2,63,85)(H2,64,86)(H2,65,89)(H,70,90)(H,71,87)(H,72,88)(H,73,96)(H,74,93)(H,75,97)(H,76,91)(H,77,98)(H,78,94)(H,79,92)(H,80,95)(H4,66,67,68) |

Clé InChI |

UOABGUNWRLWTJU-UHFFFAOYSA-N |

SMILES isomérique |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O |

SMILES canonique |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O |

Séquence |

XXFQYSRGWXN |

Synonymes |

corazonin protein, insect Glp-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asn-amide |

Origine du produit |

United States |

Foundational & Exploratory

The Multifaceted Role of Corazonin in Insect Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corazonin (Crz) is a highly conserved neuropeptide that plays a pivotal, albeit diverse, role in the regulation of a wide array of physiological processes in insects. Initially identified for its cardioacceleratory effects, its known functions have expanded to include critical involvement in stress responses, metabolic regulation, ecdysis, reproduction, and phase polyphenism. This technical guide provides an in-depth review of the functions of this compound, detailing its signaling pathways, the experimental methodologies used to elucidate its roles, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers in entomology, neurobiology, and those involved in the development of novel insect control agents.

Introduction

This compound is a member of the gonadotropin-releasing hormone (GnRH) superfamily of neuropeptides and is characterized by a highly conserved 11-amino acid structure.[1] It is primarily synthesized in neurosecretory cells of the pars lateralis in the protocerebrum and is released into the hemolymph from the corpora cardiaca.[2][3] While the structure of this compound is remarkably conserved across many insect orders, its physiological functions can be highly species-specific, presenting a complex and fascinating area of study.[4] This guide will systematically explore the known functions of this compound, providing a detailed overview of the current state of research.

Physiological Functions of this compound

Regulation of Ecdysis

This compound plays a crucial role in the initiation of the ecdysis sequence in several insect species, including the moth Manduca sexta.[5][6] It acts as a hormonal factor that triggers the release of the pre-ecdysis and ecdysis-triggering hormones (PETH and ETH) from the Inka cells.[5][7] The binding of this compound to its G-protein coupled receptor (CrzR) on Inka cells initiates a signaling cascade that leads to the secretion of these critical hormones, which in turn act on the central nervous system to orchestrate the complex behaviors associated with molting.[5][8]

Stress Response and Metabolism

In Drosophila melanogaster, this compound is recognized as a key player in the neuroendocrine pathways that govern stress responses and metabolic homeostasis.[9][10][11] Knockdown of the this compound receptor (CrzR) in peripheral tissues, such as the fat body and salivary glands, leads to increased resistance to starvation, desiccation, and oxidative stress.[12][13] This suggests that this compound signaling normally functions to modulate energy stores and food intake in response to stressful conditions.[11][12] Furthermore, this compound signaling has been shown to influence the expression of Drosophila insulin-like peptides (DILPs) and adipokinetic hormone (AKH), highlighting its central role in metabolic regulation.[12]

Reproduction and Mating Behavior

This compound signaling is integral to various aspects of insect reproduction. In male Drosophila, activation of this compound neurons is necessary for ejaculation, and the injection of synthetic this compound peptide can induce this process.[9] In females of the brown planthopper, Nilaparvata lugens, and Drosophila, this compound signaling is critical for the post-mating response, which includes reduced receptivity to re-mating and increased oviposition.[14] This suggests a conserved role for this compound in coordinating the physiological and behavioral changes that occur after mating.

Phase Polyphenism in Locusts

One of the most striking functions of this compound is its involvement in the regulation of phase polyphenism in locusts, such as Schistocerca gregaria and Locusta migratoria.[15][16] This phenomenon involves density-dependent changes in coloration, morphology, and behavior. Injection of this compound into solitarious locusts can induce gregarious characteristics, including the development of dark body coloration.[4][15][17] This indicates that this compound is a key hormonal factor in mediating the transition between the solitarious and gregarious phases.

Cardioacceleratory Effects

This compound was originally named for its potent cardioacceleratory effects observed in the American cockroach, Periplaneta americana.[1][5] However, this function is not universally conserved among insects.[5] While it significantly increases the heart rate in some cockroach species, this effect has not been demonstrated in many other insects.[4]

Quantitative Data on this compound Function

The following tables summarize key quantitative data from various studies on the function of this compound.

| Parameter | Species | This compound Concentration/Dosage | Observed Effect | Reference |

| Receptor Sensitivity (EC50) | Manduca sexta | ~75 pM (CHO cells) | Half-maximal effective concentration for receptor activation | [8][18] |

| Receptor Sensitivity (EC50) | Manduca sexta | ~200 pM (Xenopus oocytes) | Half-maximal effective concentration for receptor activation | [8][18] |

| In Vitro ETH Release | Manduca sexta | 25-100 pM | Induction of PETH and ETH secretion from isolated Inka cells | [8][18] |

| Hemolymph Concentration | Manduca sexta | 20-80 pM | Concentration 20 minutes before natural preecdysis onset | [8][18] |

| Induction of Ecdysis Behavior | Manduca sexta | 0.5, 2, or 10 pmol (injection) | Onset of preecdysis behavior in ~40-90 minutes | [5] |

| Receptor Sensitivity (EC50) | Bactrocera dorsalis | ~52.5 nM (CHO cells) | Half-maximal effective concentration for receptor activation | [19] |

Experimental Protocols

Cloning and Expression of the this compound Receptor

Objective: To identify and characterize the this compound receptor (CrzR).

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from relevant insect tissues (e.g., central nervous system, Inka cells) using standard methods (e.g., TRIzol reagent). First-strand cDNA is synthesized using a reverse transcriptase enzyme.

-

Degenerate PCR: Degenerate primers are designed based on conserved regions of known G-protein coupled receptors. PCR is performed on the synthesized cDNA to amplify a fragment of the putative CrzR gene.

-

RACE (Rapid Amplification of cDNA Ends): 3' and 5' RACE are performed to obtain the full-length cDNA sequence of the CrzR.

-

Sequence Analysis: The full-length cDNA sequence is analyzed to identify the open reading frame, predict the amino acid sequence, and identify conserved domains (e.g., transmembrane domains).

-

Heterologous Expression: The CrzR cDNA is cloned into an expression vector suitable for a heterologous expression system (e.g., Xenopus oocytes or Chinese Hamster Ovary (CHO) cells).

-

Functional Assay: The expressed receptor is challenged with synthetic this compound peptide at varying concentrations. Receptor activation is measured by detecting changes in intracellular calcium levels (e.g., using a fluorescent calcium indicator) or by electrophysiological methods (in oocytes). The half-maximal effective concentration (EC50) is then calculated.[8][18]

RNA Interference (RNAi) for Gene Knockdown

Objective: To investigate the function of this compound or its receptor by reducing their expression.

Methodology:

-

dsRNA Synthesis: A region of the target gene (Crz or CrzR) is amplified by PCR. The PCR product is used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA).

-

dsRNA Injection: The synthesized dsRNA is injected into the hemocoel of the insect at a specific developmental stage. A control group is injected with a non-specific dsRNA (e.g., dsGFP).

-

Phenotypic Analysis: The injected insects are observed for any phenotypic changes related to the suspected function of the target gene (e.g., delayed ecdysis, altered stress response, changes in coloration).

-

Gene Expression Analysis (qRT-PCR): To confirm the knockdown of the target gene, RNA is extracted from the injected insects, and quantitative real-time PCR is performed to measure the transcript levels of the target gene relative to a reference gene.[19]

CRISPR/Cas9-Mediated Gene Knockout

Objective: To create a stable knockout of the this compound gene to study its function.

Methodology:

-

sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) are designed to target a specific exon of the this compound gene. The sgRNAs are synthesized in vitro.

-

Embryo Injection: A mixture of the synthesized sgRNAs and Cas9 protein or mRNA is injected into pre-blastoderm insect embryos.

-

Screening for Mutants: The injected generation (G0) is raised to adulthood and crossed with wild-type insects. The resulting G1 generation is screened for mutations in the target gene using PCR and sequencing.

-

Phenotypic Characterization: Homozygous mutant lines are established and characterized for phenotypic changes, such as albinism and altered cuticle thickness in locusts.[17]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Ecdysis Initiation

Caption: this compound signaling cascade initiating the release of ecdysis-triggering hormones.

Experimental Workflow for RNAi-Mediated Gene Silencing

Caption: A typical experimental workflow for studying gene function using RNA interference.

This compound's Role in Stress Response and Metabolism

Caption: A model for this compound's role in coordinating metabolic and behavioral stress responses.

Conclusion and Future Directions

This compound is a pleiotropic neuropeptide with a diverse and expanding set of known functions in insect physiology. Its roles in ecdysis, stress response, metabolism, and reproduction make it a compelling target for both fundamental research and the development of novel pest management strategies. While significant progress has been made in elucidating the functions of this compound, many questions remain. Future research should focus on further dissecting the downstream signaling pathways of the this compound receptor in different tissues and species. Understanding the species-specific functions of this compound will be crucial for developing targeted and effective applications. The continued application of advanced molecular techniques, such as CRISPR/Cas9 and optogenetics, will undoubtedly provide deeper insights into the intricate roles of this important neuropeptide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Frontiers | Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus [frontiersin.org]

- 5. This compound receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Systemic this compound signalling modulates stress responses and metabolism in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. Systemic this compound signalling modulates stress responses and metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. This compound and locust phase polyphenism [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. This compound receptor signaling in ecdysis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | A Role of this compound Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]

The Corazonin Neuropeptide: A Technical Guide to its Discovery, History, and Function

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and molecular mechanisms of the corazonin (CRZ) neuropeptide. Since its initial isolation as a potent cardioacceleratory agent in the American cockroach, Periplaneta americana, this compound has been identified as a highly conserved signaling molecule across a wide range of insect species. This document details the seminal experiments that led to its discovery, the elucidation of its primary structure and various isoforms, and the subsequent identification and characterization of its G-protein coupled receptor (GPCR). We present a collation of quantitative data from key studies, detailed experimental protocols for its isolation and functional analysis, and visual representations of its signaling pathway and the experimental workflow that defined its biological importance. This guide is intended to serve as a foundational resource for researchers in neurobiology, endocrinology, and pharmacology, as well as for professionals engaged in the development of novel insecticides and therapeutic agents targeting neuropeptide systems.

Discovery and History

The story of this compound begins in the late 1980s with the search for novel cardioactive factors in insects. J.A. Veenstra, in 1989, reported the isolation of a new cardioaccelerating peptide from the corpora cardiaca of the American cockroach, Periplaneta americana.[1] Due to its potent effect on the heart rate, the peptide was named "this compound," derived from the Spanish word for heart, "corazón".[1] This discovery marked the addition of a new member to the growing family of insect neuropeptides.

Subsequent research quickly established that this compound was not unique to cockroaches. An enzyme-linked immunosorbent assay (ELISA) developed for this compound was used to identify its presence in the cockroach Nauphoeta cinerea, the hawkmoth Manduca sexta, and the locust Schistocerca americana.[2] While the peptides from Nauphoeta and Manduca appeared identical to the one found in Periplaneta, the locust version showed a slight difference in its HPLC retention time, leading to the identification of the first this compound isoform, [His⁷]this compound.[2] These early findings highlighted the conserved nature of the this compound signaling system across different insect orders.[2]

Further investigations revealed the widespread distribution of this compound-producing neurons in the central nervous system of insects, particularly in the pars lateralis of the protocerebrum, with projections to the corpora cardiaca, the primary neurohemal organ for the release of neuropeptides into the hemolymph.[3] The cloning of the this compound gene from Drosophila melanogaster provided insights into its biosynthesis from a larger preprothis compound, which also suggested a common evolutionary origin with the adipokinetic hormone (AKH).[4][5] The discovery of the this compound receptor, a G-protein coupled receptor, further solidified our understanding of this important signaling system.[6]

Structure and Isoforms

This compound is an undecapeptide (a peptide composed of 11 amino acids) with a pyroglutamated N-terminus and an amidated C-terminus, features common to many neuropeptides that protect them from degradation by exopeptidases. The primary structure of the first isolated this compound, now referred to as [Arg⁷]-corazonin, was determined to be pGlu-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asn-NH₂.[1]

Several isoforms of this compound have since been identified in various insect species, with substitutions primarily at position 7. The most common isoforms are presented in the table below.

| Isoform Name | Amino Acid Sequence | First Identified In |

| [Arg⁷]-corazonin | pGlu-Thr-Phe-Gln-Tyr-Ser-Arg -Gly-Trp-Thr-Asn-NH₂ | Periplaneta americana |

| [His⁷]-corazonin | pGlu-Thr-Phe-Gln-Tyr-Ser-His -Gly-Trp-Thr-Asn-NH₂ | Schistocerca americana |

| [Thr⁴, His⁷]-corazonin | pGlu-Thr-Phe-Thr -Tyr-Ser-His -Gly-Trp-Thr-Asn-NH₂ | Apis mellifera |

| [Tyr³, Gln⁷, Gln¹⁰]-corazonin | pGlu-Thr-Tyr -Gln-Tyr-Ser-Gln -Gly-Trp-Gln -Asn-NH₂ | Bumblebee |

| [Gln¹⁰]-corazonin | pGlu-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Gln -Asn-NH₂ | Tipula sp. |

| [His⁴, Gln⁷]-corazonin | pGlu-Thr-Phe-His -Tyr-Ser-Gln -Gly-Trp-Thr-Asn-NH₂ | Mantophasmatodea |

Data compiled from multiple sources, including Veenstra, 1989 & 1991.[1][2]

The this compound Receptor and Signaling Pathway

The physiological effects of this compound are mediated by a specific G-protein coupled receptor (GPCR). The first this compound receptor was cloned and characterized in Drosophila melanogaster.[6] This receptor was found to be structurally related to the adipokinetic hormone (AKH) receptor, further supporting the idea of a co-evolution of these two signaling systems.[6]

Functional characterization of the this compound receptor has been performed in heterologous expression systems, such as Chinese Hamster Ovary (CHO) cells and Xenopus oocytes.[6][7] These studies have confirmed the high affinity and specificity of the receptor for this compound. The binding of this compound to its receptor typically leads to an increase in intracellular calcium levels, a hallmark of Gq-coupled GPCRs.[7][8]

Below is a diagram illustrating the generalized signaling pathway of the this compound receptor.

Caption: Generalized this compound Signaling Pathway.

Quantitative Data on this compound Receptor Activation

| Insect Species | Receptor Splice Variant | Expression System | EC₅₀ for this compound | Reference |

| Manduca sexta | - | Xenopus oocytes | ~200 pM | [7] |

| Manduca sexta | - | CHO cells | ~75 pM | [7] |

| Rhodnius prolixus | Rhopr-CRZR-α | CHOKI-aeq cells | 2.7 nM | [9] |

| Rhodnius prolixus | Rhopr-CRZR-β | CHOKI-aeq cells | 1.0 nM | [9] |

| Carcinus maenas | - | CHO-K1-Aeq cells | 0.75 nM | [8] |

Physiological Functions

This compound has been implicated in a diverse array of physiological processes, and its function can vary significantly between different insect species.

-

Cardioacceleration: As its name suggests, the initial and most well-known function of this compound is the stimulation of the heart rate in some insects, such as the American cockroach.[1] However, this effect is not universal, and in some species, this compound has no discernible effect on cardiac function.[2]

-

Ecdysis: In the tobacco hornworm, Manduca sexta, this compound plays a crucial role in initiating the ecdysis behavioral sequence by triggering the release of pre-ecdysis and ecdysis-triggering hormones from the Inka cells.[7]

-

Cuticle Plasticization and Melanization: In locusts, [His⁷]-corazonin is involved in the control of body color, inducing a dark pigmentation in albino nymphs.[2]

-

Stress Response: In Drosophila melanogaster, this compound-expressing neurons are involved in regulating metabolism and stress responses.[10]

-

Reproduction: In some male insects, this compound has been shown to be essential for sperm transfer during copulation.[11]

-

Social Behavior: In ants, this compound has been identified as a key regulator of worker behavior and caste identity.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Isolation and Purification of this compound from Cockroach Corpora Cardiaca

The following is a generalized protocol based on the original discovery.

-

Dissection: Dissect corpora cardiaca from a large number of adult American cockroaches (Periplaneta americana) under a stereomicroscope in cold insect saline.

-

Extraction: Homogenize the collected corpora cardiaca in an appropriate extraction solvent (e.g., 80% methanol). Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Initial Purification: Dry the supernatant under vacuum and redissolve the residue in a suitable buffer for initial purification by solid-phase extraction (SPE) using a C18 cartridge.

-

HPLC Purification:

-

Step 1 (Semi-preparative): Subject the partially purified extract to semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a linear gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[12][13][14]

-

Step 2 (Analytical): Collect fractions and test their bioactivity using the semi-isolated cockroach heart bioassay (see below). Pool the active fractions and further purify them on an analytical RP-HPLC column using a shallower acetonitrile gradient to achieve separation of the pure peptide.

-

-

Structural Analysis:

-

Amino Acid Analysis: Subject the purified peptide to acid hydrolysis followed by amino acid analysis to determine its amino acid composition.

-

Sequencing: Determine the amino acid sequence of the purified peptide using automated Edman degradation.[11]

-

Mass Spectrometry: Confirm the molecular weight and sequence of the peptide using mass spectrometry.

-

Semi-Isolated Insect Heart Bioassay

This bioassay is used to test the cardioactive properties of peptide fractions.

-

Preparation: Dissect the dorsal heart of an adult cockroach, leaving it attached to the dorsal cuticle. Pin the preparation in a petri dish lined with silicone elastomer.

-

Perfusion: Continuously perfuse the preparation with insect saline.

-

Recording: Use an impedance converter or an optical method to record the heart contractions.[2]

-

Application of Test Substance: After establishing a stable baseline heart rate, apply the peptide fractions or synthetic this compound to the preparation via the perfusing saline.

-

Analysis: Measure the change in heart rate and amplitude of contractions in response to the applied substance.

Cloning and Functional Characterization of the this compound Receptor

This protocol describes the cloning of the receptor and its functional characterization in a heterologous cell system.

-

Cloning of the Receptor cDNA:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the central nervous system of the target insect and synthesize first-strand cDNA using reverse transcriptase.

-

PCR Amplification: Use degenerate primers designed from conserved regions of known this compound receptors to amplify a partial cDNA fragment.

-

RACE-PCR: Use Rapid Amplification of cDNA Ends (RACE) PCR to obtain the full-length cDNA sequence of the receptor.[7]

-

-

Functional Expression in CHO cells:

-

Expression Vector Construction: Subclone the full-length receptor cDNA into a mammalian expression vector.

-

Cell Culture and Transfection: Culture Chinese Hamster Ovary (CHO-K1) cells and transiently transfect them with the receptor expression vector along with a vector encoding a promiscuous G-protein (like Gα16) and a calcium-sensitive photoprotein like aequorin.[7][10]

-

Aequorin-based Functional Assay:

-

Cell Seeding: Seed the transfected CHO cells into a 96-well microplate.

-

Coelenterazine Loading: Incubate the cells with coelenterazine, the substrate for aequorin, in the dark for several hours.[15][16]

-

Luminescence Measurement: Place the plate in a luminometer. Inject varying concentrations of synthetic this compound into the wells and measure the resulting luminescence, which is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the luminescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.[7]

-

-

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the discovery and characterization of a neuropeptide like this compound.

Caption: Experimental Workflow for this compound Research.

Conclusion

The discovery of this compound has opened up a significant field of research in insect neuroendocrinology. From its initial characterization as a cardioactive peptide, its known functions have expanded to include critical roles in development, reproduction, and behavior. The elucidation of its structure, the identification of its receptor, and the mapping of its signaling pathway have provided valuable targets for the potential development of novel insect pest management strategies. Furthermore, the evolutionary relationship between the this compound and the vertebrate gonadotropin-releasing hormone (GnRH) systems makes it an interesting model for studying the evolution of neuropeptide signaling. This guide has provided a comprehensive technical overview of the key milestones and methodologies in this compound research, with the aim of facilitating future investigations into this fascinating neuropeptide.

References

- 1. Isolation and structure of this compound, a cardioactive peptide from the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound and crustacean cardioactive peptide on heartbeat in the adult American cockroach (Periplaneta americana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Localization of this compound in the nervous system of the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and structure of the Drosophila this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardioactive neuropeptides in gastropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular cloning and functional expression of a Drosophila this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional Characterization and Signaling Systems of this compound and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]

- 9. Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angioproteomie.com [angioproteomie.com]

- 11. Determining the Amino Acid Sequence of a Protein – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 12. protocols.io [protocols.io]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aequorin functional assay for characterization of G-protein-coupled receptors: implementation with cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Corazonin signaling pathway in Drosophila.

An In-depth Technical Guide to the Corazonin Signaling Pathway in Drosophila melanogaster

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CRZ) is a highly conserved neuropeptide in arthropods, homologous to the mammalian Gonadotropin-Releasing Hormone (GnRH). In Drosophila melanogaster, the CRZ signaling pathway is a critical regulator of a diverse array of physiological processes, including stress responses, metabolism, growth, and complex behaviors such as reproduction and ethanol (B145695) sensitivity. This technical guide provides a comprehensive overview of the core components of the CRZ pathway, its downstream signaling cascades, its multifaceted physiological roles, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this important neuroendocrine system.

Core Components of the this compound Signaling Pathway

The this compound signaling pathway is initiated by the binding of the this compound neuropeptide to its specific G-protein coupled receptor.

-

This compound (CRZ): An 11-amino acid neuropeptide ([pGlu]-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asn-NH2) produced by a small number of neurosecretory cells in the Drosophila central nervous system (CNS), primarily in the pars lateralis of the protocerebrum, referred to as the dorso-lateral peptidergic neurons (DLPs).[1] These neurons have projections to the corpora cardiaca, from where CRZ is released into the hemolymph to act as a hormone on peripheral tissues.[2][3][4] There are also male-specific CRZ neurons in the abdominal ganglion involved in reproductive behaviors.[1]

-

This compound Receptor (CrzR): The receptor for CRZ in Drosophila is encoded by the gene CG10698.[2][5] It is a class A G-protein coupled receptor (GPCR) belonging to the GnRH receptor superfamily.[1][2][4][5] The CrzR is expressed in various tissues, including the fat body, salivary glands, Malpighian tubules, and specific neurons within the CNS, reflecting the pleiotropic functions of CRZ signaling.[2][3][4]

Intracellular Signaling Mechanism

Upon binding of CRZ, the this compound Receptor (CrzR) undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins. The downstream signaling cascade is thought to be context- and tissue-dependent, potentially involving multiple G-protein subtypes.

-

Gαs-Protein Coupling: There is strong evidence in Drosophila for CrzR coupling to the Gαs subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][6][7] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression.[1][6] This pathway has been specifically implicated in the transcriptional regulation of the Alcohol dehydrogenase (Adh) gene.[1][6][7]

-

Gαq-Protein Coupling (Putative): Studies on homologous receptors in other insect species, such as Bombyx mori, have shown dual coupling of the CrzR to both Gαs and Gαq proteins.[8] Activation of Gαq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[8] While direct evidence for Gq coupling in Drosophila CrzR is still emerging, the general conservation of GPCR signaling mechanisms makes this a highly probable pathway.[9][10]

Physiological Roles and Effects

CRZ signaling pleiotropically modulates numerous aspects of Drosophila physiology, playing a key role in maintaining homeostasis, particularly under conditions of environmental stress.

Stress Resistance

A primary function of CRZ signaling is the modulation of resistance to various stressors. Genetic knockdown of either CRZ or its receptor (CrzR) consistently leads to increased resistance to starvation, desiccation, and oxidative stress.[2][3][4][11] This suggests that basal CRZ signaling may promote energy expenditure, and its downregulation is an adaptive response to conserve resources during periods of stress.[3][12]

-

Starvation Resistance: Flies with reduced CrzR expression in peripheral tissues like the fat body show significantly increased survival times when deprived of food.[3][4]

-

Desiccation Resistance: Knockdown of CrzR can also enhance survival under conditions of low humidity.[3][4]

-

Oxidative Stress: Reduced CRZ signaling confers resistance to oxidative stress induced by agents such as paraquat.[3][4]

Metabolism and Energy Homeostasis

CRZ signaling is intricately linked to the regulation of carbohydrate and lipid metabolism. It acts in concert with other key metabolic hormones like insulin-like peptides (DILPs) and adipokinetic hormone (AKH).

-

Carbohydrate Metabolism: Under starvation conditions, knockdown of CrzR in the fat body leads to an increase in both circulating and stored carbohydrates, including trehalose (B1683222) and glycogen.[2][3][4] Specifically, flies with reduced CrzR in the periphery exhibit approximately two-fold higher levels of whole-body glucose and trehalose after 36 hours of starvation compared to controls.[3]

-

Feeding Behavior: Reduced CRZ signaling is associated with decreased food intake. Flies with CrzR knockdown in peripheral tissues show a 15-35% reduction in cumulative food consumption.[3] This suggests CRZ may normally act to promote feeding behavior, which is suppressed to conserve energy when the pathway is downregulated.[11]

Growth and Development

The CRZ pathway interacts with the ecdysone (B1671078) steroid hormone pathway to regulate systemic growth. CRZ-producing neurons can affect the activity of PTTH (Prothoracicotropic hormone) neurons, which in turn control the biosynthesis of ecdysone, a key regulator of developmental transitions.

Reproduction and Behavior

CRZ signaling plays a sexually dimorphic role in reproductive behaviors. In males, a specific subset of CRZ neurons in the abdominal ganglion is crucial for coordinating sperm transfer and copulation duration.[9] In females, endogenous CRZ signaling is involved in modulating post-mating responses, such as receptivity to re-mating and oviposition.[9]

Ethanol Metabolism

The CRZ pathway is a key regulator of ethanol metabolism and the behavioral responses to ethanol exposure. Flies with mutations in CrzR or with silenced CRZ neurons show a significantly delayed recovery from ethanol-induced sedation.[1][6][7] This "hangover-like" phenotype is linked to impaired ethanol detoxification, involving a Crz-dependent regulation of aldehyde dehydrogenase (ALDH) activity and a Crz-independent, PKA-dependent transcriptional regulation of alcohol dehydrogenase (ADH).[1][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the Drosophila this compound signaling pathway. These values provide critical parameters for pharmacological and physiological modeling.

Table 1: Receptor Activation and Binding Parameters

| Parameter | Receptor | Ligand | Value | Assay System | Reference |

|---|---|---|---|---|---|

| EC₅₀ | CrzR (CG10698) | This compound | 1 nM | Xenopus oocytes | [4] |

| IC₅₀ | BmCrzR | this compound | 0.49 nM | Competition Binding (HEK293 cells) |[8] |

Note: IC₅₀ value is from a study on the homologous receptor in Bombyx mori and is included for comparative purposes.

Table 2: Physiological Effects of Altered CRZ Signaling

| Manipulation | Parameter Measured | Effect | Magnitude of Change | Reference |

|---|---|---|---|---|

| CrzR Knockdown (Fat Body) | Starvation Resistance | Increased | Significant increase in survival (p < 0.0001) | [3][4] |

| CrzR Knockdown (Fat Body) | Desiccation Resistance | Increased | Significant increase in survival (p < 0.0001) | [3][4] |

| CrzR Knockdown (Fat Body) | Oxidative Stress Resistance | Increased | Significant increase in survival (p < 0.001) | [3][4] |

| CrzR Knockdown (Fat Body) | Food Intake (Cumulative) | Decreased | 15-35% reduction | [3] |

| CrzR Knockdown (Fat Body) | Whole-body Glucose (36h starved) | Increased | ~2-fold increase | [3] |

| CrzR Knockdown (Fat Body) | Whole-body Trehalose (36h starved) | Increased | ~2-fold increase | [3] |

| CrzR Mutant (CrzR⁰¹) | ALDH Activity | Decreased | ~30% reduction | [1][6] |

| CrzR Mutant (CrzR⁰¹) | Adh mRNA levels | Increased | ~2.7-fold increase |[1][6] |

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Radioligand Binding Assay for Receptor Affinity (Kd, Ki)

This protocol is a generalized method for determining the binding affinity of ligands to the this compound receptor expressed in a heterologous system.

-

Membrane Preparation:

-

Culture cells (e.g., CHO or HEK293) stably expressing the Drosophila CrzR.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay (to determine Ki for unlabeled CRZ):

-

In a 96-well plate, set up reactions in triplicate for Total Binding, Non-specific Binding (NSB), and Competitive Binding.

-

Total Binding: Add assay buffer, a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-CRZ, near its Kd), and the membrane preparation.

-

NSB: Add a high concentration of unlabeled CRZ (e.g., 1-10 µM), the radiolabeled ligand, and the membrane preparation.

-

Competitive Binding: Add serial dilutions of the unlabeled CRZ competitor, the radiolabeled ligand, and the membrane preparation.

-

Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a blocking agent (e.g., polyethyleneimine).

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from Total Binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Starvation Resistance Assay

This protocol measures the survival of flies in the absence of a food source.

-

Fly Preparation:

-

Collect adult flies (e.g., 3-5 days old) of the desired genotype and sex.

-

Ensure flies are raised under controlled density and environmental conditions (e.g., 25°C, 12:12 light:dark cycle).

-

For the assay, use multiple replicate vials per genotype (e.g., 5-10 vials).

-

-

Assay Setup:

-

Prepare standard fly vials containing a nutrient-free medium that provides only water. This is typically 1% to 1.5% agar (B569324) in water.

-

Anesthetize flies briefly with CO₂.

-

Place a set number of flies (e.g., 20-30) into each prepared vial.

-

Secure the vials with foam plugs.

-

-

Data Collection:

-

Maintain the vials under standard environmental conditions.

-

Score the number of dead flies at regular intervals (e.g., every 8-12 hours). A fly is considered dead if it is immobile and does not respond to gentle tapping of the vial.

-

Continue scoring until all flies in a vial have died.

-

-

Data Analysis:

-

For each vial, plot the percentage of surviving flies against time to generate a survival curve.

-

Compare survival curves between genotypes using statistical methods such as the Log-rank (Mantel-Cox) test.

-

Calculate and compare the median survival time for each genotype.

-

Hemolymph Trehalose Measurement

This protocol quantifies the primary circulating sugar in Drosophila.

-

Hemolymph Collection:

-

Anesthetize 5-10 adult flies on ice.

-

Pierce the thorax of the flies with a fine needle and gently squeeze the abdomen to exude a droplet of hemolymph.

-

Collect the hemolymph (approx. 1 µL) using a calibrated microcapillary tube.

-

-

Trehalose to Glucose Conversion:

-

Immediately dispense the hemolymph into a tube containing a buffer (e.g., 25 µL of 0.25 M Na₂CO₃) and heat at 95°C for 2 hours to inactivate endogenous enzymes.

-

Neutralize the sample and buffer it to pH ~5.2 (e.g., using acetic acid and sodium acetate).

-

Add trehalase enzyme (from porcine kidney) to a portion of the sample. Incubate overnight at 37°C to convert all trehalose into glucose.

-

Prepare a parallel sample without trehalase to measure basal glucose levels.

-

-

Glucose Quantification:

-

Use a commercial glucose assay kit (e.g., Glucose Oxidase or Hexokinase-based).

-

Add the trehalase-treated (total glucose) and untreated (basal glucose) samples to a 96-well plate.

-

Add the glucose assay reagent to each well.

-

Incubate according to the manufacturer's instructions (e.g., 15 minutes at 37°C).

-

Measure the absorbance at the appropriate wavelength (e.g., 340 nm for NADH-based assays or ~500 nm for colorimetric assays) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of glucose.

-

Calculate the glucose concentration in your samples based on the standard curve.

-

Calculate the trehalose concentration: ([Total Glucose] - [Basal Glucose]) / 2. The division by 2 accounts for the fact that one molecule of trehalose yields two molecules of glucose.

-

Normalize the final concentration to the initial volume of hemolymph or to the total protein content of the sample.

-

Logical Relationships and Systemic Effects

The diverse physiological outputs of this compound signaling are interconnected. CRZ acts as a central regulator that coordinates behavioral and metabolic responses to internal states and external stressors.

Conclusion and Future Directions

The this compound signaling pathway in Drosophila melanogaster represents a deeply conserved neuroendocrine system that is fundamental to organismal homeostasis. Its homology to the mammalian GnRH system makes it a valuable model for understanding the evolution and function of neuropeptide signaling. The pathway's multifaceted roles in stress, metabolism, and behavior present numerous opportunities for further research. For drug development professionals, the CrzR, as a GPCR, represents a potential target for developing novel insect control agents. Future research will likely focus on delineating the precise downstream targets of PKA and Ca²⁺ signaling in different tissues, further characterizing the neural circuits that are modulated by CRZ, and exploring the potential for pharmacological manipulation of this pathway for both basic research and applied purposes.

References

- 1. Regulation of Ethanol-Related Behavior and Ethanol Metabolism by the this compound Neurons and this compound Receptor in Drosophila melanogaster | PLOS One [journals.plos.org]

- 2. Systemic this compound signalling modulates stress responses and metabolism in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic this compound signalling modulates stress responses and metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of G protein-coupled receptors for Drosophila PRXamide peptides, CCAP, this compound, and AKH supports a theory of ligand-receptor coevolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular cloning and functional expression of a Drosophila this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide this compound from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sdbonline.org [sdbonline.org]

- 10. Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Neurons Function in Sexually Dimorphic Circuitry That Shape Behavioral Responses to Stress in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A neuroendocrine pathway modulating osmotic stress in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Corazonin Peptide: Structure, Sequence, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the neuropeptide Corazonin, focusing on its molecular structure, amino acid sequence, and the intracellular signaling pathways it initiates. The information is presented to support advanced research and development in neurobiology and pharmacology.

Molecular Structure and Sequence of this compound

This compound is a highly conserved undecapeptide (11-amino-acid peptide) first identified in the American cockroach, Periplaneta americana, as a potent cardioacceleratory agent.[1][2] Its structure is characterized by a pyroglutamate (B8496135) (pGlu) block at the N-terminus and amidation at the C-terminus, features that contribute to its stability in biological systems.[1]

The most common and widely studied form is [Arg(7)]-corazonin.[1] However, several isoforms have been identified across different insect species, indicating functional diversification.

Table 1: Quantitative Data for [Arg(7)]-Corazonin

| Property | Value | Reference |

| One-Letter Sequence | pQTFQYSRGWTN-NH2 | [2][3][4] |

| Three-Letter Sequence | pGlu-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asn-NH2 | [1][5][6] |

| Molecular Formula | C62H84N18O18 | [1][2][6] |

| Molecular Weight | 1369.46 g/mol | [1][2] |

| CAS Registry Number | 122929-08-2 | [2] |

Table 2: Known Isoforms of this compound

| Isoform Name | Key Amino Acid Substitutions | Species Found | Reference |

| [Arg(7)]-corazonin | Arginine at position 7 | Cockroaches, Flies, Crickets, Moths | [1][7] |

| [His(7)]-corazonin | Histidine at position 7 | Locusts, Stick Insects, Wasps | [1][7] |

| [Thr(4), His(7)]-corazonin | Threonine at position 4, Histidine at position 7 | Bees (e.g., Apis mellifera) | [1] |

| [Tyr(3), Gln(7), Gln(10)]-corazonin | Tyrosine at position 3, Glutamine at position 7 & 10 | Wasps | [1] |

| [His(7), Ser(11)]-corazonin | Histidine at position 7, Serine at position 11 | Oriental Fruit Fly (Bactrocera dorsalis) | [8][9] |

The this compound Signaling Pathway

This compound exerts its physiological effects by binding to a specific this compound receptor (CRZR), which is a member of the rhodopsin-like G-protein coupled receptor (GPCR) family.[10][11] The this compound signaling system is considered a paralog of the gonadotropin-releasing hormone (GnRH) and adipokinetic hormone (AKH) signaling systems, sharing a common evolutionary origin.[11][12]

Upon ligand binding, the activated CRZR initiates an intracellular signaling cascade. A primary downstream effect is the mobilization of intracellular calcium (Ca2+), as demonstrated by functional assays using aequorin luminescence in vitro.[13] This Ca2+ influx is a critical step in mediating the peptide's diverse functions, which include regulating heartbeat, initiating ecdysis (molting), and modulating stress responses.[10][14] In the context of ecdysis initiation in moths like Manduca sexta, this compound signaling in peripheral endocrine Inka cells triggers the release of pre-ecdysis-triggering hormone (PETH) and ecdysis-triggering hormone (ETH), which orchestrate the behavioral sequence of molting.[7][15]

Experimental Protocols & Methodologies

The elucidation of this compound's structure and function has been facilitated by a range of biochemical and molecular techniques.

A. Peptide Isolation, Sequencing, and Synthesis

-

Isolation: this compound was originally isolated from the corpora cardiaca of insects, a primary neurohemal organ.[2]

-

Sequencing: While early peptide sequencing relied on methods like Edman degradation, modern approaches predominantly use mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), for high-throughput and accurate determination of amino acid sequences.[16][17][18] This involves enzymatic digestion of the protein into smaller fragments, followed by mass-to-charge ratio analysis to reconstruct the sequence.[18]

-

Synthesis: For functional studies, this compound peptides are chemically synthesized. The resulting lyophilized powder is typically reconstituted in distilled water or acetonitrile (B52724) for bioassays.[5][6]

B. Functional Characterization Assays

-

Receptor Deorphanization and Activation: To confirm the ligand-receptor pairing, the cDNA encoding the putative CRZR is cloned and expressed in heterologous systems like Xenopus oocytes or Chinese Hamster Ovary (CHO) cells.[10][15] The response to synthetic this compound is then measured, often by quantifying intracellular Ca2+ mobilization (e.g., via aequorin or fura-2 (B149405) imaging) to determine the EC50 value, which represents the concentration required for a half-maximal response.[10][13]

-

In Vivo and In Vitro Bioassays: The physiological roles of this compound are assessed through various bioassays. Cardioacceleratory effects are measured on semi-isolated heart preparations.[13] The role in ecdysis is confirmed by injecting this compound into larvae and observing for precocious molting behaviors or by applying it to isolated Inka cells and measuring the secretion of PETH and ETH.[7][15]

-

RNA Interference (RNAi): To investigate the effects of this compound signaling loss-of-function, double-stranded RNA (dsRNA) corresponding to the Crz or CrzR gene is injected into the organism.[4][9][19] The resulting knockdown of gene expression is quantified using quantitative PCR (qPCR), and the physiological or behavioral consequences (e.g., effects on reproduction, ecdysis, or heartbeat) are monitored.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endogenous this compound signaling modulates the post-mating switch in behavior and physiology in females of the brown planthopper and Drosophila [elifesciences.org]

- 5. w.abbiotec.com [w.abbiotec.com]

- 6. This compound/Dappu-Crz peptide [novoprolabs.com]

- 7. pnas.org [pnas.org]

- 8. Frontiers | A Role of this compound Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]

- 9. Frontiers | this compound Signaling Is Required in the Male for Sperm Transfer in the Oriental Fruit Fly Bactrocera dorsalis [frontiersin.org]

- 10. Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Functional Characterization and Signaling Systems of this compound and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]

- 14. Frontiers | Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus [frontiersin.org]

- 15. This compound receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]

- 17. How to Sequence a Peptide [biognosys.com]

- 18. novor.cloud [novor.cloud]

- 19. This compound Stimulates Ecdysteroid Synthesis during the Molting Process of the Swimming Crab, Portunus trituberculatus [mdpi.com]

A Technical Guide to the Identification, Cloning, and Characterization of the Corazonin Receptor Gene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the methodologies for identifying, cloning, and functionally characterizing the corazonin receptor (CRZR), a key G protein-coupled receptor (GPCR) in insects. It details experimental protocols for gene discovery using homology-based PCR and RACE techniques, as well as functional assays such as calcium imaging and quantitative PCR for receptor characterization. The guide includes structured data tables for comparative analysis and detailed visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of the this compound signaling system.

Introduction

This compound (CRZ) is a neuropeptide hormone found in numerous insect species that plays a diverse role in physiological processes, including the regulation of heartbeat, stress responses, cuticle coloration, and the initiation of ecdysis (the shedding of the exoskeleton).[1][2] These physiological effects are mediated by the this compound receptor (CRZR), a member of the rhodopsin-like G protein-coupled receptor (GPCR) superfamily.[1][3] The identification of the Drosophila gene CG10698 as the first this compound receptor was a crucial step in understanding the function of this peptide.[4] Given the structural and evolutionary relationship between the this compound and adipokinetic hormone (AKH) signaling systems, research into the CRZR provides insights into the co-evolution of peptide ligands and their receptors.[5][6]

This guide offers an in-depth overview of the core molecular biology techniques and functional assays required to identify a novel this compound receptor gene, clone its full-length cDNA, and characterize its signaling properties and tissue distribution.

Gene Identification and Cloning Strategy

The identification of a novel this compound receptor gene typically employs a homology-based approach, leveraging the conserved sequences among related GPCRs. The general workflow involves isolating a partial gene fragment using degenerate primers, followed by Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequence.

Experimental Workflow for Gene Identification and Cloning

The overall process from tissue collection to obtaining a full-length, expression-ready clone is outlined below.

References

- 1. Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Molecular cloning and functional expression of a Drosophila this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Insect Neuropeptide Signaling System Closely Related to the Insect Adipokinetic Hormone and this compound Hormonal Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Tissue-Specific Landscape of Corazonin and its Receptor: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Corazonin (CRZ) is a highly conserved neuropeptide hormone found across a wide range of insect species.[1][2] Since its initial discovery as a cardioacceleratory factor in the American cockroach, Periplaneta americana, its diverse physiological roles have been a subject of intense research.[1] These functions, which are often species-specific, include the regulation of ecdysis, stress responses, metabolism, and pigmentation.[1][3][4] The pleiotropic effects of CRZ are mediated by its specific G protein-coupled receptor (GPCR), the this compound receptor (CRZR). Understanding the precise tissue-specific expression patterns of both the ligand (CRZ) and its receptor (CRZR) is paramount for elucidating their physiological functions and for the development of targeted pest management strategies or novel therapeutic agents. This technical guide provides a comprehensive overview of the tissue-specific expression of CRZ and CRZR, detailed experimental protocols for their study, and a visualization of the CRZR signaling pathway.

Tissue-Specific Expression of this compound (CRZ) and its Receptor (CRZR)

The expression of this compound and its receptor exhibits significant variation across different insect species and developmental stages. The following tables summarize the currently available quantitative and qualitative data on their tissue-specific localization.

This compound Receptor (CRZR) Expression

Table 1: Quantitative and Qualitative Expression of this compound Receptor (CRZR) mRNA in Various Insect Tissues.

| Species | Tissue/Organ | Method | Expression Level | Reference |

| Drosophila melanogaster | Fat body, Salivary glands | Reporter Gene (Gal4/UAS) | High | [5] |

| Central Nervous System (CNS) | RT-PCR | Moderate | [5] | |

| Manduca sexta | Inka cells (Epitracheal glands) | Northern Blot | Detected | [2][6] |

| Central Nervous System (CNS) | Northern Blot | Detected | [6] | |

| Rhodnius prolixus | Central Nervous System (CNS) | qPCR | High | [3][4] |

| Dorsal vessel (Heart) | qPCR | High | [3][4] | |

| Abdominal dorsal epidermis | qPCR | Moderate | [3][4] | |

| Prothoracic glands with associated fat body | qPCR | Moderate | [3][4] | |

| Female and male reproductive tissues | qPCR | Detected | [3][4] | |

| Bombyx mori | Silk gland | qRT-PCR | Major expression site | |

| Brain, Fat body | qRT-PCR | Lower expression | ||

| Bactrocera dorsalis | Central Nervous System (CNS) | qPCR | High | [7] |

| Epitracheal gland | - | High | [8] | |

| Carcinus maenas (Green Shore Crab) | Y-organs | qPCR | Restricted expression | [8] |

This compound (CRZ) Peptide/Transcript Expression

Table 2: Localization of this compound (CRZ) Peptide or Transcript in Various Insect Tissues.

| Species | Tissue/Organ | Method | Finding | Reference |

| Drosophila melanogaster | Dorso-lateral protocerebrum neurons | Immunohistochemistry | 3 neurons | [7] |

| Ventral nerve cord (VNC) | Immunohistochemistry | 8 pairs of lateral neurons | [7] | |

| Manduca sexta | Lateral brain neurosecretory cells | - | Production site | [2][6] |

| Ventral nerve cord neurons | - | Production site | [2][6] | |

| Rhodnius prolixus | Central Nervous System (CNS) | - | Predominantly expressed | |

| Bactrocera dorsalis | Dorso-lateral protocerebrum | Immunohistochemistry | Group of 3 neurons | [7] |

| Ventral nerve cord | Immunohistochemistry | 8 pairs of lateral neurons | [7] |

Functional Activity of this compound Receptor

Table 3: Functional Characterization of this compound Receptor (CRZR) in Heterologous Expression Systems.

| Species | Expression System | EC50 Value | Reference |

| Drosophila melanogaster | Xenopus oocytes | ~1 nM | [9] |

| CHO Cells | 18 nM | [8] | |

| Manduca sexta | Xenopus oocytes | ~200 pM | [1][2] |

| CHO Cells | ~75 pM | [1][2] | |

| Rhodnius prolixus | CHOK1-aeq Cells (Splice variant α) | 2.7 nM | [3][4] |

| CHOK1-aeq Cells (Splice variant β) | 1 nM | [3][4] | |

| Anopheles gambiae | CHO Cells | 4 nM | [8] |

| Bactrocera dorsalis | CHO Cells | 52 nM | [8] |

| Carcinus maenas (Green Shore Crab) | CHO-K1-Aeq Cells | 0.75 nM | [8] |

This compound Receptor Signaling Pathway

The this compound receptor is a class A rhodopsin-like G protein-coupled receptor.[3] Upon binding of the this compound peptide, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Studies have shown that the CRZR can dually couple to both Gq and Gs proteins.[5] Activation of the Gq pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Figure 1: this compound Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the tissue-specific expression of this compound and its receptor.

Quantitative Real-Time PCR (qRT-PCR) for CRZR mRNA Expression

This protocol allows for the quantification of CRZR mRNA levels in different tissues.

Materials:

-

Dissecting tools

-

TRIzol reagent or similar RNA extraction kit

-

RNeasy Mini Kit (Qiagen) or equivalent

-

DNase I

-

Reverse Transcriptase kit (e.g., SuperScript IV, Invitrogen)

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR instrument

-

Specific primers for the target CRZR gene and a reference gene (e.g., Actin, GAPDH)

Procedure:

-

Tissue Dissection and RNA Extraction:

-

Dissect target tissues from the insect of interest in ice-cold PBS.

-

Immediately homogenize the tissues in TRIzol reagent.

-

Extract total RNA following the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Purify the RNA using a column-based kit (e.g., RNeasy Mini Kit).

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for both CRZR and the reference gene), and the diluted cDNA template.

-

Perform the qPCR using a standard three-step cycling protocol:

-

Initial denaturation (e.g., 95°C for 5 minutes).

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds).

-

Annealing (e.g., 60°C for 30 seconds).

-

Extension (e.g., 72°C for 30 seconds).

-

-

Melting curve analysis to verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the CRZR and the reference gene.

-

Calculate the relative expression of the CRZR gene using the ΔΔCt method.

-

In Situ Hybridization for CRZ/CRZR mRNA Localization

This technique allows for the visualization of CRZ or CRZR mRNA directly within tissue sections, providing spatial expression information.

Materials:

-

Dissected tissue

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose (B13894) solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Superfrost Plus slides

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense RNA probe for CRZ or CRZR

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

Procedure:

-

Tissue Preparation:

-

Fix dissected tissues in 4% PFA overnight at 4°C.

-

Wash tissues in PBS.

-

Cryoprotect by incubating in 15% sucrose in PBS for 2 hours, followed by 30% sucrose in PBS overnight at 4°C.

-

Embed the tissues in OCT compound and freeze.

-

Cut 10-20 µm thick sections using a cryostat and mount on Superfrost Plus slides.

-

-

Hybridization:

-

Treat sections with Proteinase K to improve probe penetration.

-

Pre-hybridize the sections in hybridization buffer.

-

Hybridize with the DIG-labeled antisense RNA probe overnight at an appropriate temperature (e.g., 65°C).

-

-

Washing and Detection:

-

Perform stringent washes to remove unbound probe.

-

Block non-specific binding sites.

-

Incubate with an anti-DIG-AP antibody.

-

Wash to remove unbound antibody.

-

Develop the colorimetric signal by incubating with NBT/BCIP substrate solution until the desired signal intensity is reached.

-

-

Imaging:

-

Mount the slides and visualize the signal under a microscope.

-

Immunohistochemistry for CRZ Peptide Localization

This method is used to detect the presence and location of the this compound peptide within cells and tissues.

Materials:

-

Dissected tissue

-

Fixative (e.g., 4% PFA)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody against this compound

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Tissue Preparation:

-

Fix and prepare tissue sections as described for in situ hybridization.

-

-

Immunostaining:

-

Permeabilize the tissue sections with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary antibody against this compound overnight at 4°C.

-

Wash thoroughly to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

-

Imaging:

-

Mount the slides with a mounting medium containing a nuclear counterstain like DAPI.

-

Visualize the fluorescent signal using a confocal or fluorescence microscope.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the tissue-specific expression of this compound and its receptor.

Figure 2: Experimental workflow for CRZ/CRZR expression analysis.

Conclusion and Future Directions

The study of the tissue-specific expression of this compound and its receptor is crucial for a comprehensive understanding of their diverse physiological roles in insects. The data presented in this guide highlight the widespread yet specific distribution of this signaling system, implicating it in a variety of biological processes. The provided protocols offer a robust framework for researchers to investigate CRZ/CRZR expression in their insect models of interest.

Future research should focus on expanding the quantitative expression data to a wider range of insect species, particularly those of economic and medical importance. Furthermore, the development of highly specific antibodies and advanced imaging techniques will enable a more precise subcellular localization of both the peptide and its receptor. Such detailed information will be invaluable for the functional characterization of this important neuropeptide system and may pave the way for the development of novel and targeted strategies for insect pest control and for identifying new targets for drug development.

References

- 1. This compound receptor signaling in ecdysis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of the this compound Receptor and Possible Physiological Roles of the this compound-Signaling Pathway in Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific Activation of the G Protein-coupled Receptor BNGR-A21 by the Neuropeptide this compound from the Silkworm, Bombyx mori, Dually Couples to the Gq and Gs Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCR RNA-FISH protocol for the whole-mount brains of Drosophila and other insects [protocols.io]

- 7. Frontiers | A Role of this compound Receptor in Larval-Pupal Transition and Pupariation in the Oriental Fruit Fly Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) [frontiersin.org]

- 8. Frontiers | Functional Characterization and Signaling Systems of this compound and Red Pigment Concentrating Hormone in the Green Shore Crab, Carcinus maenas [frontiersin.org]

- 9. pnas.org [pnas.org]

Corazonin: A Multifaceted Neuropeptide Orchestrating Insect Physiology and Behavior

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Corazonin, a highly conserved undecapeptide, has emerged as a critical neurohormone in insects, wielding significant influence over a diverse array of physiological processes and behaviors. Initially identified for its cardioacceleratory effects, the functional repertoire of this compound has expanded to include pivotal roles in the initiation of ecdysis, modulation of stress responses, regulation of pigmentation, and control of reproductive events such as diapause. This technical guide provides a comprehensive overview of the current understanding of this compound's functions, its receptor signaling pathways, and detailed methodologies for its study. Quantitative data from key experimental findings are summarized, and diagrams illustrating its signaling cascade and experimental workflows are provided to facilitate a deeper understanding of this pleiotropic neuropeptide. This document is intended to serve as a valuable resource for researchers in insect physiology and neurobiology, as well as for professionals in the agrochemical and pharmaceutical industries seeking to explore novel targets for insect pest management and drug discovery.

Introduction

This compound is a member of the gonadotropin-releasing hormone (GnRH) superfamily of neuropeptides and is characterized by a conserved 11-amino acid sequence, although some variations exist across different insect orders.[1][2] It is primarily synthesized in neurosecretory cells of the pars lateralis in the protocerebrum and is released into the hemolymph from the corpora cardiaca, acting as a circulating hormone.[1][3] Additionally, this compound-expressing neurons are found in the ventral nerve cord, suggesting its role as a neuromodulator within the central nervous system (CNS).[4] The diverse physiological effects of this compound are mediated by a specific G protein-coupled receptor (GPCR), the this compound receptor (CrzR), which is expressed in various target tissues.[5][6] This guide will delve into the multifaceted roles of this compound, the intricacies of its signaling, and the experimental approaches used to elucidate its functions.

This compound and its Receptor

Structure and Distribution of this compound

The archetypal this compound is an undecapeptide with the sequence pGlu-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asn-NH2.[2] The most common form is [Arg7]-corazonin, while variations such as [His7]-corazonin are found in locusts and stick insects.[1][2] this compound is widely distributed among insects, with the notable exception of the Coleoptera (beetles).[1]

The this compound Receptor (CrzR)

The this compound receptor is a rhodopsin-like GPCR.[2] Upon binding this compound, the receptor activates intracellular signaling cascades, often leading to an increase in cytosolic calcium concentrations. The CrzR has been cloned and characterized in several insect species, including Drosophila melanogaster and Manduca sexta.[5][6] Functional assays have demonstrated its high sensitivity and selectivity for this compound.[5][7]

Physiological and Behavioral Roles of this compound

This compound's pleiotropic nature is evident from its involvement in a wide range of physiological and behavioral processes.

Ecdysis and Molting

This compound plays a crucial role in initiating the ecdysis behavioral sequence. In the moth Manduca sexta, this compound acts on endocrine Inka cells, stimulating the release of pre-ecdysis-triggering hormone (PETH) and ecdysis-triggering hormone (ETH).[5][8] These hormones, in turn, act on the CNS to trigger the stereotyped motor patterns of pre-ecdysis and ecdysis.[5] Injection of this compound can induce precocious ecdysis behaviors.[4][7] In the oriental fruit fly, Bactrocera dorsalis, the this compound signaling pathway is also implicated in the regulation of pupariation.[9][10]

Stress Response and Metabolism

This compound is a key player in the insect stress response. In Drosophila melanogaster, systemic this compound signaling modulates resistance to starvation, desiccation, and oxidative stress.[11][12] Knockdown of the CrzR in the fat body and salivary glands increases the fly's resistance to these stressors.[11][12][13] this compound signaling also influences metabolism by affecting circulating and stored carbohydrate levels.[11][13] In honey bees, this compound expression increases in response to nutritional stress, and injections of the peptide can increase flight activity, suggesting a role in promoting food-seeking behaviors.[14]

Reproduction and Diapause

This compound has a significant impact on insect reproduction. In the bean bug Riptortus pedestris, this compound mediates photoperiodically induced reproductive diapause.[6][15][16] Under short-day conditions, this compound acts to suppress ovarian development.[15][17] In silkworms, this compound is involved in regulating the release of diapause hormone.[18] In some male insects, such as Drosophila and the oriental fruit fly, this compound signaling is essential for sperm transfer and modulates copulation duration.[2][19] Furthermore, in female brown planthoppers and Drosophila, endogenous this compound signaling is critical for the post-mating response, which includes reduced receptivity to re-mating and increased oviposition.[20]

Pigmentation

In some insects, particularly locusts, this compound is involved in the regulation of body color. [His7]-corazonin can induce dark pigmentation in albino locusts.[2] This function appears to be more restricted and is not observed in all insect species.[4] CRISPR/Cas9-mediated knockout of the this compound gene in the desert locust, Schistocerca gregaria, results in an albino phenotype and reduced cuticle thickness, confirming its role in pigmentation and cuticle development.[21]

Other Behavioral Roles

In ants, this compound has been shown to control social behavior and caste identity. Injections of this compound into transitioning Harpegnathos saltator ants stimulated worker-like hunting behaviors and inhibited reproductive behaviors.[22] In Drosophila, this compound neurons are also implicated in regulating ethanol-related behaviors.[23][24]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's effects.